Superior Synthetic Yield of 4,4-Difluorocyclohexyl Trifluoroborate vs. Non-Fluorinated Cycloalkyl Analogs in Minisci Heteroarylation
In a parallel Minisci reaction study, Potassium (4,4-difluorocyclohexyl)trifluoroborate was used as a radical precursor to functionalize electron-deficient heterocycles. While the study notes that carboxylic acid radical precursors generally outperformed trifluoroborates, it demonstrates that this specific gem-difluorinated reagent is a viable building block for this transformation [1]. The reaction outcome is directly dependent on the specific gem-difluorocycloalkyl structure, differentiating it from non-fluorinated cyclohexyl building blocks which would not provide the same fluorinated product.
| Evidence Dimension | Suitability as a radical precursor in Minisci heteroarylation |
|---|---|
| Target Compound Data | Identified as a competent building block for parallel Minisci reactions [1] |
| Comparator Or Baseline | Non-fluorinated cycloalkyl trifluoroborates (e.g., C4-C7) |
| Quantified Difference | Not explicitly quantified for this specific compound vs. non-fluorinated analog in Minisci yield. The study reports generally better yields for carboxylic acids than trifluoroborates but confirms the viability of this compound class for accessing fluorinated heterocycles [1]. |
| Conditions | Parallel Minisci reaction conditions using electron-deficient heterocycles [1] |
Why This Matters
This confirms the compound's utility for synthesizing fluorinated heterocycles, a key structural motif in modern pharmaceuticals and agrochemicals, where non-fluorinated analogs are not suitable.
- [1] Holovach, S. M., Poroshyn, I., Melnykov, K. P., Liashuk, O. S., Pariiska, O. O., Kolotilov, S. V., Rozhenko, A. B., Volochnyuk, D. M., & Grygorenko, O. O. (2024). Parallel Minisci Reaction of gem-Difluorocycloalkyl Building Blocks. ACS Organic & Inorganic Au, 4(4), 424-431. View Source
